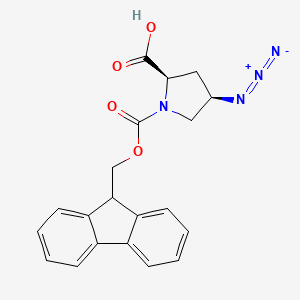

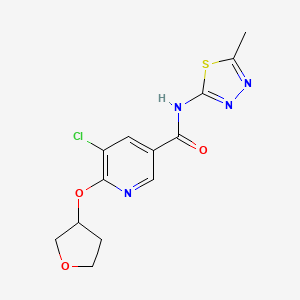

![molecular formula C25H25Cl2N3OS3 B2489427 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride CAS No. 1351622-29-1](/img/structure/B2489427.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of compounds with complex structures involving multiple heterocyclic systems, such as benzothiazole and tetrahydrothienopyridine moieties. These compounds are of interest due to their potential biological activities and unique chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, starting with the preparation of key intermediates followed by coupling reactions. For instance, derivatives incorporating the benzothiazole group showed potent activity in specific assays, indicating the importance of this moiety in the overall activity of the compound (Nitta et al., 2008)(Nitta et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques, including FT-IR, NMR, and UV spectroscopy, to elucidate the structural properties and confirm the identity of synthesized compounds (Diwaker, 2014)(Diwaker, 2014).

Chemical Reactions and Properties

The reactivity of similar compounds often involves interactions with electrophilic reagents, leading to the formation of new derivatives with potential biological activities. For example, thioureas bearing aryl groups have shown specific reactivities towards electrophilic reagents, yielding various N-aryl- and N-heteroaryl-N'-alkylthioureas with interesting properties (Rodriguez-Franco et al., 2001)(Rodriguez-Franco et al., 2001).

Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

Compounds similar to the specified chemical, particularly thiazole derivatives, have been synthesized and evaluated for antimicrobial activity. For instance, compounds like 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide have shown significant antibacterial activity. Additionally, their cytotoxic activities were tested against various human leukemia and embryonic fibroblast cells, revealing some compounds with high cytotoxicity against these cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anticonvulsant Activities

Related compounds to the specified chemical, particularly 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant anticonvulsant activity in models of N-methyl-D-aspartate (NMDA)-induced seizures in mice (Ohkubo et al., 1996).

Quantum Mechanical and Spectroscopic Investigations

Quantum mechanical and spectroscopic studies have been conducted on compounds with structural similarities, such as 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole. These studies used software like Gaussian 09 for electronic, NMR, vibrational, and structural property analysis (Diwaker, 2014).

Multicomponent Synthesis

In another study, a new method was developed for synthesizing functionalized thieno[2,3-b]pyridines by multicomponent condensation reactions of various compounds, including aromatic and heteroaromatic aldehydes (Dyachenko et al., 2019).

Alkylation and Ring Closure Reactions

A study utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in various types of alkylation and ring closure reactions, generating a diverse library of compounds (Roman, 2013).

Synthesis of Novel Pyrido[3,2-f][1,4]thiazepines

A synthesis approach using 3-Amino-3-thioxopropanamide with ethyl acetoacetate was developed to produce novel pyrido[3,2-f][1,4]thiazepines, demonstrating a variety of reactions and yielding several novel compounds (Faty, Youssef, & Youssef, 2011).

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-chlorophenyl)sulfanylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3OS3.ClH/c1-29-13-12-18-21(15-29)33-25(23(18)24-27-19-5-2-3-6-20(19)32-24)28-22(30)7-4-14-31-17-10-8-16(26)9-11-17;/h2-3,5-6,8-11H,4,7,12-15H2,1H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLQHIRMTAFURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCCSC5=CC=C(C=C5)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)